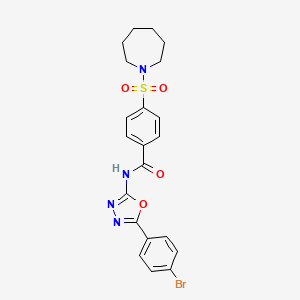
4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a combination of azepane, sulfonyl, bromophenyl, and oxadiazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The bromophenyl and oxadiazole groups are then incorporated through a series of reactions involving reagents such as bromine, sulfuric acid, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(azepan-1-ylsulfonyl)benzoic acid
- N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
4-(azepan-1-ylsulfonyl)-N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound, with the CAS number 905677-31-8, has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H21BrN4O4S, with a molecular weight of 505.4 g/mol. Its structure features an azepane ring, a sulfonamide group, and an oxadiazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21BrN4O4S |
| Molecular Weight | 505.4 g/mol |
| CAS Number | 905677-31-8 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Calcium Channel Modulation : Similar sulfonamide derivatives have been reported to interact with calcium channels, potentially influencing cardiovascular functions by altering perfusion pressure and coronary resistance .
- Inhibition of Enzymatic Activity : The presence of functional groups allows for interactions with various enzymes, which may lead to the modulation of metabolic pathways.
Biological Activity Studies
Research into the biological activity of this compound has included in vitro and in vivo studies:
Cardiovascular Effects
A study indicated that related sulfonamide compounds could decrease perfusion pressure in a time-dependent manner. This suggests that similar mechanisms may be at play for our compound, potentially involving calcium channel inhibition .
Pharmacokinetic Properties
Pharmacokinetic evaluations using various computational models have shown promising absorption and distribution characteristics for this compound. Theoretical analyses suggest favorable permeability profiles across different biological membranes, which are essential for effective therapeutic action .
Case Studies and Experimental Findings
Recent investigations have focused on the compound's effects on specific biological systems:
- Study on Perfusion Pressure : In experiments comparing several benzene sulfonamide derivatives, it was found that compounds similar to this compound significantly reduced perfusion pressure in isolated models .
Table: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Perfusion Pressure | Decreased significantly with related compounds |
| Coronary Resistance | Lowered in presence of similar sulfonamides |
| Calcium Channel Interaction | Suggested through docking studies |
特性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O4S/c22-17-9-5-16(6-10-17)20-24-25-21(30-20)23-19(27)15-7-11-18(12-8-15)31(28,29)26-13-3-1-2-4-14-26/h5-12H,1-4,13-14H2,(H,23,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUOSYYZGNNNPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














